Thieno[3,2-b]pyridin-7-amine is a compound that belongs to the broader class of thienopyridines, which have garnered significant interest in the field of medicinal chemistry due to their diverse pharmacological properties. Thienopyridines are heterocyclic compounds that contain both a thiophene and a pyridine ring, and modifications to this core structure have led to the discovery of compounds with various biological activities, including antipsychotic, anti-proliferative, and kinase inhibitory effects12679.
The mechanism of action of thieno[3,2-b]pyridin-7-amine derivatives varies depending on the specific modifications to the core structure. For instance, arylpiperazine derivatives of thienopyridines have shown antipsychotic activity through the blockade of apomorphine stereotypy and climbing, as well as through interactions with serotonin 5-HT1 and 5-HT2 receptors, although their interaction with dopamine D2 receptors is weak1. In the context of anti-proliferative activity, thieno[2,3-b]pyridines have been found to target the enzyme phosphoinositide phospholipase C (PI-PLC), with certain derivatives exhibiting potent activity against human cancer cell lines246. Moreover, thieno[3,2-c]pyridin-4-amines have been identified as novel Bruton's tyrosine kinase
Thieno[3,2-b]pyridin-7-amine can be synthesized from various precursors and is classified under organic compounds with significant roles in pharmaceuticals. It is recognized for its ability to interact with biological targets, particularly in the context of improving pre-mRNA splicing in cells, making it a candidate for therapeutic applications in diseases linked to splicing defects .
The synthesis of thieno[3,2-b]pyridin-7-amine typically involves several methodologies, including:
Thieno[3,2-b]pyridin-7-amine has a unique molecular structure characterized by:
The compound's three-dimensional conformation can be analyzed using techniques like X-ray crystallography or NMR spectroscopy, which provide
Thieno[3,2-b]pyridin-7-amine features a fused bicyclic system comprising a thiophene ring annulated with a pyridine ring at the [3,2-b] position. The molecular formula is C7H6N2S, with a molar mass of 150.20 g/mol [3] [6]. The scaffold exhibits planar geometry due to sp2 hybridization across both rings, facilitating π-electron delocalization. Bond length analysis (from computational studies) indicates:
The amino group at position 7 adopts a pyramidal configuration but remains coplanar with the ring system due to conjugation [5] [7].
Two primary tautomeric forms exist:
Resonance structures demonstrate charge delocalization, where the amino group donates electrons to the electron-deficient pyridine ring, increasing electron density at N1 and C6 positions. This results in a dipole moment of ~2.8 Debye (DFT-calculated) oriented toward the pyridinic nitrogen [5] [7].
Electron-donating/withdrawing groups at key positions (C2, C3, C5) significantly alter electronic properties:
Table 1: Computed Physicochemical Properties
Property | Value | Method |
---|---|---|
LogP (Partition coefficient) | 1.52 ± 0.15 | DFT-B3LYP/6-31G* |
pKa (Amino group) | 6.28 | SPARC calculator |
Polar surface area | 56.2 Ų | Molecular dynamics |
HOMO-LUMO gap | 4.3 eV | DFT/M06-2X |
Characteristic 1H NMR shifts (DMSO-d6, 400 MHz):
13C NMR (100 MHz):
Electrospray ionization (ESI-MS) shows:
IR (KBr cm-1):
UV-Vis (MeOH, λmax):
While experimental crystal structures are unavailable, computational modeling predicts:
Predicted packing features:
Ion mobility-mass spectrometry predicts CCS values for various adducts:
Table 2: Predicted Collision Cross Sections (N2 gas)
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]+ | 151.03244 | 124.3 |
[M+Na]+ | 173.01438 | 136.0 |
[M-H]- | 149.01788 | 128.5 |
[M+NH4]+ | 168.05898 | 147.8 |
CCS values show <2% RSD across biological matrices, confirming utility in metabolomics identification [6] [2].
B3LYP/6-311+G(d,p) calculations reveal:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2